molecular formula C13H19N5O2S B12761372 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide CAS No. 148312-52-1

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide

Cat. No.: B12761372
CAS No.: 148312-52-1
M. Wt: 309.39 g/mol
InChI Key: XPTTZLKPFZVWGL-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. The presence of cyclopropyl and thiomorpholinyl groups, along with the dioxide functionality, makes this compound particularly interesting for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate nitriles and amines under acidic or basic conditions.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.

    Attachment of Thiomorpholinyl Group: The thiomorpholinyl group can be attached through nucleophilic substitution reactions, where a thiomorpholine derivative reacts with a suitable leaving group on the triazine ring.

    Oxidation to Form Dioxide: The final step involves the oxidation of the compound to introduce the dioxide functionality, typically using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-morpholinyl)-, 2,2-dioxide: Similar structure but with a morpholinyl group instead of a thiomorpholinyl group.

    1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-piperidinyl)-, 2,2-dioxide: Contains a piperidinyl group instead of a thiomorpholinyl group.

Uniqueness

The presence of the thiomorpholinyl group in 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide distinguishes it from similar compounds. This group can impart unique reactivity and biological activity, making the compound particularly valuable for certain applications.

Properties

CAS No.

148312-52-1

Molecular Formula

C13H19N5O2S

Molecular Weight

309.39 g/mol

IUPAC Name

N,4-dicyclopropyl-6-(1,1-dioxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H19N5O2S/c19-21(20)7-5-18(6-8-21)13-16-11(9-1-2-9)15-12(17-13)14-10-3-4-10/h9-10H,1-8H2,(H,14,15,16,17)

InChI Key

XPTTZLKPFZVWGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N3CCS(=O)(=O)CC3)NC4CC4

Origin of Product

United States

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